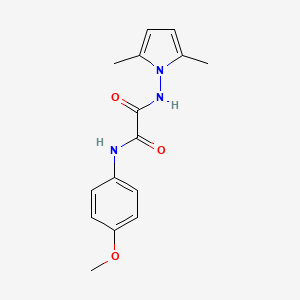![molecular formula C18H22ClNO3 B4393225 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol
Descripción general
Descripción
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and chronic inflammatory disorders.
Mecanismo De Acción
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol prevents the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. This leads to the suppression of B-cell function and the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been shown to have selective activity against BTK, with minimal off-target effects. In preclinical studies, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been well-tolerated and has not shown any significant toxicity or adverse effects on normal cells. 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol in lab experiments is its potent and selective activity against BTK, which makes it a valuable tool for studying B-cell signaling pathways. However, one limitation is that 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol is a small molecule inhibitor, which may have limited efficacy in certain types of B-cell malignancies that are driven by mutations in BTK or other downstream signaling molecules.
Direcciones Futuras
There are several potential future directions for the development of 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol and related compounds. One area of interest is the use of 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy agents, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes in patients with B-cell malignancies. Additionally, there is ongoing research into the use of BTK inhibitors in the treatment of autoimmune diseases and chronic inflammatory disorders, which may lead to new therapeutic options for these conditions.
Aplicaciones Científicas De Investigación
3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis, by suppressing the activity of B-cells.
Propiedades
IUPAC Name |
3-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-22-18-11-14(12-20-9-4-10-21)7-8-17(18)23-13-15-5-2-3-6-16(15)19/h2-3,5-8,11,20-21H,4,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZRLAFWCWUTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCCO)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4393146.png)
![5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4393154.png)
![N-allyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4393159.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4393174.png)

![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4393197.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)
![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)